1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine

Catalog No.
S624645
CAS No.
26662-94-2
M.F
C39H76NO8P
M. Wt
718.0 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolam...

CAS Number

26662-94-2

Product Name

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine

IUPAC Name

2-azaniumylethyl [(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate

Molecular Formula

C39H76NO8P

Molecular Weight

718.0 g/mol

InChI

InChI=1S/C39H76NO8P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-39(42)48-37(36-47-49(43,44)46-34-33-40)35-45-38(41)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,37H,3-16,19-36,40H2,1-2H3,(H,43,44)/b18-17-/t37-/m1/s1

InChI Key

FHQVHHIBKUMWTI-OTMQOFQLSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCCCCCCCC

Synonyms

1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCC=CCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCC/C=C\CCCCCCCC

Model Membrane System

POPE, due to its amphiphilic nature (having both hydrophilic and hydrophobic regions), readily forms self-assembled structures like vesicles, mimicking the structure of biological membranes . These POPE vesicles serve as simplified model systems for studying various membrane-related processes, including:

  • Membrane protein function and interaction: POPE vesicles can be incorporated with specific membrane proteins, allowing researchers to study their activity, structure, and interaction with other molecules in a controlled environment .
  • Drug-membrane interactions: POPE vesicles can be used to assess the interaction of potential drugs with membranes, providing insights into their potential toxicity and efficacy .

Liposome and Nanoparticle Delivery Systems

POPE, along with other phospholipids, is a crucial component in the development of liposomes and nanoparticles for drug delivery. These carriers can encapsulate therapeutic agents and enhance their delivery to specific target sites within the body .

POPE's specific properties, like its charge and fluidity, can be tailored to optimize the delivery system for different applications. For example, researchers are exploring POPE-based nanoparticles for targeted delivery of drugs to treat cancer and other diseases .

Membrane Biophysics Studies

POPE plays a role in studies investigating the biophysical properties of membranes. Its well-defined structure and ease of manipulation make it a valuable tool for researchers to:

  • Understand membrane fluidity and dynamics: The presence of unsaturated fatty acids like oleic acid in POPE contributes to its fluidity, allowing researchers to study how membrane fluidity affects various cellular processes .
  • Investigate membrane-associated processes: POPE can be used to study membrane fusion, fission, and other processes that are crucial for cellular function .

Molecular Structure Analysis

POPE has a complex molecular structure consisting of three main parts:

  • Glycerol Backbone: A central glycerol molecule forms the backbone, with a hydroxyl group on each of the three carbons (sn-1, sn-2, and sn-3). The "sn" designation refers to the stereochemistry of the glycerol, which is essential for its function in biological membranes.
  • Fatty Acid Chains: Two fatty acids are attached to the sn-1 and sn-2 positions of the glycerol backbone through ester linkages. In POPE, one fatty acid is palmitic acid (16 carbons, saturated) at sn-1 and the other is oleic acid (18 carbons, monounsaturated) at sn-2. The different fatty acid chain lengths and saturation levels contribute to the unique properties of POPE.
  • Phosphate Group: A phosphate group is linked to the sn-3 hydroxyl group of glycerol via a phosphodiester bond. The phosphate group itself is attached to an ethanolamine molecule through another ester linkage. The phosphate group gives POPE a polar head group, making it hydrophilic (water-loving), while the fatty acid tails are nonpolar (hydrophobic).

This amphipathic nature (having both water-loving and water-hating regions) is a key feature of POPE and other phospholipids. It allows them to form bilayer structures, which are the foundation of cell membranes.


Chemical Reactions Analysis

Several chemical reactions are important for POPE:

  • Synthesis: POPE can be synthesized in the laboratory using various methods, including enzymatic reactions and organic synthesis techniques. Specific details may vary depending on the chosen method.
  • Hydrolysis: POPE can be broken down by enzymes called phospholipases. Phospholipase A2 specifically cleaves the fatty acid at the sn-2 position, generating lysophosphatidylethanolamine (lyso-PE) and a free fatty acid.

Physical And Chemical Properties Analysis

  • Melting Point: Data on the specific melting point of POPE is not readily available. However, phospholipids like POPE typically exhibit phase transitions rather than a distinct melting point. The transition temperature depends on the fatty acid composition and can be influenced by factors like solvent and presence of salts.
  • Boiling Point: Phospholipids decompose before reaching a boiling point due to their complex structure.
  • Solubility: POPE is amphipathic. The polar head group makes it soluble in water to a limited extent, while the fatty acid tails are insoluble in water. POPE readily dissolves in organic solvents like chloroform and methanol.
  • Stability: POPE is relatively stable under physiological conditions (around neutral pH and body temperature) but can degrade over time due to oxidation or hydrolysis.

Physical Description

Solid

XLogP3

12.6

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

717.53085538 g/mol

Monoisotopic Mass

717.53085538 g/mol

Heavy Atom Count

49

UNII

VM33LRU3A6

Other CAS

26662-94-2

Wikipedia

1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine

Use Classification

Lipids -> Glycerophospholipids [GP] -> Glycerophosphoethanolamines [GP02] -> Diacylglycerophosphoethanolamines [GP0201]

Dates

Modify: 2023-08-15

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